molecular formula C5H7BrO3 B101459 Methyl 4-bromo-3-oxobutanoate CAS No. 17790-81-7

Methyl 4-bromo-3-oxobutanoate

Cat. No. B101459
Key on ui cas rn: 17790-81-7
M. Wt: 195.01 g/mol
InChI Key: CZRWOPRGDPUSDE-UHFFFAOYSA-N
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Patent
US06469200B1

Procedure details

22.7 kg of methyl acetoacetate was dissolved in 113.3 kg of 1-chlorobutane and cooled to 0° C. To this mixture was added dropwise 31.4 kg of bromine at 5° C. over 2 hours, and the mixture was thereafter kept at that temperature for 8 hours. The reaction mixture was cooled to −10° C. and added dropwise to 22.7 kg of water at a temperature 10° C. or less in 2 hours, then washed and separated to give an organic layer. The obtained organic layers were concentrated under reduced pressure at a temperature of 40° C. or less to give 42.0 kg of crude methyl 4-bromoacetoacetate. The gas chromatography analysis indicated that the content of methyl 4-bromoacetoacetate in the crude product was 65.3% (27.4 kg, 72% yield), wherein the content of 1-chlorobutane was 19.7%.
Quantity
22.7 kg
Type
reactant
Reaction Step One
Quantity
113.3 kg
Type
solvent
Reaction Step One
Quantity
31.4 kg
Type
reactant
Reaction Step Two
Name
Quantity
22.7 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[Br:9]Br.O>ClCCCC>[Br:9][CH2:5][C:3](=[O:4])[CH2:2][C:1]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
22.7 kg
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
113.3 kg
Type
solvent
Smiles
ClCCCC
Step Two
Name
Quantity
31.4 kg
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
22.7 kg
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −10° C.
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
to give an organic layer
CONCENTRATION
Type
CONCENTRATION
Details
The obtained organic layers were concentrated under reduced pressure at a temperature of 40° C. or less

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrCC(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 42 kg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 110.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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